Biotinyl Tobramycin Amide
Overview
Description
Biotinyl Tobramycin Amide is a biochemical compound with the molecular formula C28H51N7O11S and a molecular weight of 693.81 . It is primarily used for research purposes, particularly in the field of proteomics . This compound is a derivative of tobramycin, an aminoglycoside antibiotic, and is biotinylated to enhance its utility in various biochemical assays.
Mechanism of Action
Target of Action
Biotinyl Tobramycin Amide is a compound that combines the properties of biotin and tobramycin. Tobramycin, an aminoglycoside antibiotic, primarily targets Gram-negative bacteria . It disrupts protein translation by binding to the 30S ribosomal subunit . Biotin, on the other hand, is a coenzyme involved in various metabolic processes . When biotin is conjugated to antibodies, it forms a high-affinity complex with avidin, a protein found in many biological systems .
Mode of Action
The mode of action of this compound involves the interactions of both biotin and tobramycin with their respective targets. Tobramycin interacts with the 30S ribosomal subunit, disrupting protein synthesis and leading to cell death . Biotin, when conjugated to antibodies, binds to avidin with high affinity . This interaction is used in various immunochemical assays, especially where signal amplification is required .
Biochemical Pathways
Tobramycin affects the protein synthesis pathway in bacteria, leading to their death . Biotin, as a coenzyme, participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . The biotin synthetic pathway is divided into early and late segments, with pimelate, a 7-carbon α,ω-dicarboxylic acid, being a key precursor .
Pharmacokinetics
Tobramycin is known to be freely soluble in water , which could potentially influence its absorption and distribution. Biotin, being a coenzyme, is likely to be metabolized in the body’s usual metabolic pathways .
Result of Action
The result of this compound’s action is the disruption of protein synthesis in bacteria, leading to their death . The biotin component, when bound to avidin, can be used in various immunochemical assays .
Action Environment
Environmental conditions can affect the efficacy of aminoglycosides like tobramycin . For instance, bacterial respiration has been reported to result in changes to aminoglycoside susceptibility and uptake . The chemical synthesis of biotin is linked with a high environmental burden, and efforts have been made to develop biotin-overproducing microbes .
Preparation Methods
The preparation of Biotinyl Tobramycin Amide involves the biotinylation of tobramycin. This process typically utilizes a water-soluble succinimidyl ester of biotin that reacts with the primary amines of the lysine residues or the amino terminus on the tobramycin molecule to form amide bonds . The reaction conditions are usually mild, and the process results in stable conjugates that retain full biological activity
Chemical Reactions Analysis
Biotinyl Tobramycin Amide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Biotinyl Tobramycin Amide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Biotinyl Tobramycin Amide can be compared with other biotinylated antibiotics and aminoglycosides. Similar compounds include:
Biotinylated Gentamicin: Another biotinylated aminoglycoside antibiotic used for similar research applications.
Biotinylated Streptomycin: A biotinylated derivative of streptomycin used in biochemical assays.
Biotinylated Kanamycin: A biotinylated form of kanamycin used in proteomics research.
This compound is unique due to its specific structure and the high affinity of the biotin-avidin interaction, which enhances its utility in various biochemical and proteomics assays .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51N7O11S/c29-10-5-11(30)25(46-27-22(40)19(32)21(39)16(8-36)44-27)23(41)24(10)45-26-12(31)6-14(37)15(43-26)7-33-18(38)4-2-1-3-17-20-13(9-47-17)34-28(42)35-20/h10-17,19-27,36-37,39-41H,1-9,29-32H2,(H,33,38)(H2,34,35,42)/t10-,11-,12?,13+,14+,15?,16?,17+,19+,20+,21-,22?,23?,24-,25?,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMIHSPKPKIPBY-CRVMCYKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51N7O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747153 | |
Record name | (1R,4R,6R)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2,3,6-trideoxy-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-alpha-D-glycero-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419573-18-5 | |
Record name | (1R,4R,6R)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2,3,6-trideoxy-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)-alpha-D-glycero-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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